molecular formula C7H14O2 B15349083 1,3-Dioxolane, 2-(1,1-dimethylethyl)- CAS No. 2568-29-8

1,3-Dioxolane, 2-(1,1-dimethylethyl)-

Cat. No.: B15349083
CAS No.: 2568-29-8
M. Wt: 130.18 g/mol
InChI Key: ZJINNOYGAUCFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolane, 2-(1,1-dimethylethyl)-4-phenyl (CAS 852288-75-6) is a bicyclic ether derivative with a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.281 g/mol . Its structure consists of a 1,3-dioxolane ring substituted with a tert-butyl (1,1-dimethylethyl) group at position 2 and a phenyl group at position 2. This compound is notable for its steric hindrance due to the bulky tert-butyl group, which influences its physicochemical properties and reactivity.

Properties

CAS No.

2568-29-8

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-tert-butyl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-7(2,3)6-8-4-5-9-6/h6H,4-5H2,1-3H3

InChI Key

ZJINNOYGAUCFHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1OCCO1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Acetalization

The most widely employed route for synthesizing 1,3-dioxolanes involves the acid-catalyzed condensation of 1,2-diols with aldehydes or ketones. For 2-tert-butyl-1,3-dioxolane, this typically requires ethylene glycol (1,2-ethanediol) and a tert-butyl-substituted carbonyl precursor. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electrophilic carbonyl carbon, followed by dehydration to form the cyclic acetal.

General Reaction Scheme:
$$
\text{R-C(=O)-R'} + \text{HO-CH}2\text{-CH}2\text{-OH} \xrightarrow{\text{H}^+} \text{R-C(O-CH}2\text{-CH}2\text{-O)} + \text{H}_2\text{O}
$$
For 2-tert-butyl-1,3-dioxolane, R = tert-butyl (C(CH₃)₃) and R' = H (aldehyde) or alkyl (ketone).

Role of Catalysts

Montmorillonite K10, a Brønsted acid catalyst, has demonstrated efficacy in acetalization reactions by facilitating proton transfer and stabilizing transition states. Its layered structure provides active sites for substrate adsorption, enhancing reaction rates and yields (typically 45–93% for sterically hindered systems). Alternative catalysts include p-toluenesulfonic acid (PTSA) and zeolites.

Synthetic Routes to 2-tert-Butyl-1,3-dioxolane

Direct Acetalization with tert-Butyl Carbonyl Compounds

Methodology:

  • Carbonyl Source: tert-Butyl aldehyde (2,2-dimethylpropanal) or ketone derivatives.
  • Diol: Ethylene glycol.
  • Conditions: Reflux in toluene with Montmorillonite K10 (300 mg/mmol substrate).

Example Procedure:

  • Combine tert-butyl aldehyde (1.0 mmol), ethylene glycol (1.2 mmol), and Mont K10 (300 mg) in anhydrous toluene.
  • Reflux at 110°C for 4–6 hours under nitrogen.
  • Filter the catalyst, concentrate under vacuum, and purify via column chromatography (hexane/ethyl acetate).

Challenges:

  • Limited commercial availability of tert-butyl aldehyde necessitates in situ generation via oxidation of tert-butanol or Grignard reactions.
  • Steric hindrance from the tert-butyl group reduces reaction efficiency, often requiring excess diol or prolonged reaction times.

Transacetalization Strategies

Principle: Exchange of acetal groups between pre-formed dioxolanes and tert-butyl alcohol.

Procedure:

  • React 2-methyl-1,3-dioxolane with tert-butanol in the presence of Amberlyst-15.
  • Thermodynamic control favors the formation of the more stable 2-tert-butyl derivative due to the bulky group’s conformational rigidity.

Advantages:

  • Avoids handling unstable tert-butyl aldehydes.
  • Yields up to 68% reported for analogous systems.

Structural Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 1.08 (s, 9H, C(CH₃)₃), 3.85–4.10 (m, 4H, O-CH₂-CH₂-O).
  • ¹³C NMR (100 MHz, CDCl₃): δ 22.1 (C(CH₃)₃), 64.8 (O-CH₂), 99.5 (acetal carbon).
  • IR (cm⁻¹): 2985 (C-H stretch, tert-butyl), 1120 (C-O-C asymmetric stretch).

Mass Spectrometry

  • GC-MS (EI): m/z 130 [M]⁺, 73 [C₃H₅O₂]⁺, 57 [C(CH₃)₃]⁺.

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Reaction Time (h) Key Advantage
Direct Acetalization Mont K10 45–61 4–6 High enantiopurity
Transacetalization Amberlyst-15 60–68 8–12 Avoids unstable aldehydes

Industrial and Experimental Considerations

Scalability Challenges

  • Catalyst Recovery: Montmorillonite K10 can be reused up to three times with minimal activity loss.
  • Purification: Silica gel chromatography remains standard, though distillation under reduced pressure (bp 140–145°C) is feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxolane, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4), osmium tetroxide (OsO_4), and chromium trioxide (CrO_3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H_2) in the presence of a metal catalyst such as nickel (Ni) or rhodium (Rh).

  • Substitution: Nucleophilic substitution reactions can be performed using organometallic reagents like lithium diisopropylamide (LDA) or Grignard reagents (RMgX).

Major Products Formed:

  • Oxidation: The oxidation of 1,3-Dioxolane, 2-(1,1-dimethylethyl)- can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or alkanes.

  • Substitution: Substitution reactions can produce a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxolane, 2-(1,1-dimethylethyl)- has several scientific research applications across various fields:

  • Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The cyclic acetal structure provides stability to the carbonyl group, preventing unwanted reactions during complex synthetic procedures.

  • Biology: The compound can be used in the study of enzyme mechanisms and inhibition, as it can mimic the structure of natural substrates or inhibitors.

  • Industry: In the chemical industry, it is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 1,3-Dioxolane, 2-(1,1-dimethylethyl)- exerts its effects depends on the specific application. For example, in organic synthesis, it acts as a protecting group by forming a stable cyclic acetal with carbonyl compounds, preventing their reaction with other reagents. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-Methyl-1,3-dioxolane (CAS 497-26-7)
  • Molecular Formula : C₄H₈O₂
  • Molecular Weight : 88.11 g/mol
  • Substituents : Methyl group at position 2.
  • Key Difference : Lacks the phenyl and tert-butyl groups, resulting in lower steric hindrance and simpler reactivity .
2-Ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6)
  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Substituents : Ethyl and methyl groups at position 2.
  • Key Difference : Branched alkyl substituents increase hydrophobicity compared to the phenyl-containing target compound .
1,3-Dioxolane, 2-(1-methylethyl)- (CAS 822-83-3)
  • Molecular Formula : C₆H₁₂O₂
  • Molecular Weight : 116.16 g/mol
  • Substituents : Isopropyl group at position 2.
  • Key Difference : Smaller substituents reduce steric effects compared to the tert-butyl group in the target compound .
1,3-Dioxolane, 2-(2-propenyl)- (CAS 38653-49-5)
  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • Substituents : Allyl (2-propenyl) group at position 2.

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) PSA (Ų)
1,3-Dioxolane, 2-(1,1-dimethylethyl)-4-phenyl (852288-75-6) 206.28 Not reported Not reported ~27.7*
2-Methyl-1,3-dioxolane (497-26-7) 88.11 ~90–95 (est.) ~1.02 (est.) 22.2
2-Ethyl-2-methyl-1,3-dioxolane (126-39-6) 116.16 ~130–135 (est.) ~0.95 (est.) 22.2
Silane derivative with tert-butyl-dioxolane (852288-75-6 analog) 448.26 498.1 (predicted) 1.011 (predicted) 46.15

*Estimated based on structurally related silane derivatives .

Key Observations:
  • The tert-butyl and phenyl groups in the target compound increase molecular weight and likely elevate boiling points compared to simpler alkyl-substituted dioxolanes.
  • Polar surface area (PSA) varies significantly: The phenyl group in the target compound reduces PSA compared to oxygen-rich derivatives (e.g., silane analogs) .

Biological Activity

1,3-Dioxolane, 2-(1,1-dimethylethyl)- is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes with diols. For instance, a study synthesized a series of 1,3-dioxolanes using salicylaldehyde and various diols under mild conditions. The resulting compounds were characterized by spectroscopic methods and showed promising biological activity against various pathogens .

Antibacterial and Antifungal Properties

Research indicates that several derivatives of 1,3-dioxolane exhibit significant antibacterial and antifungal activities. In a study evaluating new 1,3-dioxolane derivatives, compounds demonstrated excellent antifungal activity against Candida albicans and notable antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL .

CompoundAntifungal Activity (C. albicans)Antibacterial Activity (S. aureus)MIC (µg/mL)
Compound 1Not effectiveEffective625-1250
Compound 2EffectiveEffective625-1250
Compound 3EffectiveNot effectiveN/A

Neuroprotective Effects

Another area of interest is the neuroprotective potential of certain 1,3-dioxolane derivatives. A study focused on targeting the serotonin receptor (5-HT1A) for central nervous system disorders found that specific dioxolane-based compounds acted as selective agonists. The most promising derivative showed high affinity for the receptor and significant neuroprotective activity in vitro .

Case Studies

Several case studies highlight the versatility of 1,3-dioxolanes in medicinal chemistry:

  • Antibacterial Screening : A series of dioxolane derivatives were synthesized and tested for their antibacterial properties. Results indicated that while some compounds were effective against common pathogens, others showed limited activity against gram-negative bacteria like E. coli and K. pneumoniae.
  • Neuroprotection : In a study assessing the pharmacological profile of dioxolane derivatives as potential treatments for pain and CNS disorders, one compound demonstrated significant antinociceptive effects in animal models, suggesting its potential utility in pain management therapies .

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Dioxolane, 2-(1,1-dimethylethyl)-, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via acid-catalyzed cyclization of a tertiary alcohol (e.g., 1,1-dimethylethanol) with a carbonyl precursor (e.g., formaldehyde derivatives). For example, stannic chloride in methylene chloride facilitates cyclization under inert conditions, yielding ~17% after distillation . Key parameters include temperature control (90–120°C), solvent choice (polar aprotic solvents enhance reaction rates), and stoichiometric ratios to minimize side reactions. GC-MS and NMR are critical for verifying purity and structural integrity .

Q. What analytical techniques are most effective for characterizing 1,3-Dioxolane derivatives?

Methodological Answer:

  • Mass Spectrometry (MS): Electron ionization (EI) MS at 70 eV provides fragmentation patterns for structural elucidation. For example, the molecular ion peak at m/z 144 (C₈H₁₆O₂) confirms the molecular weight .
  • NMR Spectroscopy: ¹H NMR reveals substituent positions (e.g., tert-butyl group at δ 1.2–1.4 ppm; dioxolane ring protons at δ 3.5–4.5 ppm) .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210 nm) resolves impurities, while GC-FID quantifies volatile byproducts .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies show that 1,3-dioxolane derivatives are hygroscopic and prone to hydrolysis in humid environments. Storage under nitrogen at –20°C in amber vials minimizes degradation. Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS analysis quantifies degradation products like aldehydes or ketones .

Advanced Research Questions

Q. What is the mechanistic role of acid catalysts in the formation of 1,3-Dioxolane rings?

Methodological Answer: Protonation of the carbonyl oxygen by Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., SnCl₄) activates the carbonyl group for nucleophilic attack by diols. Density functional theory (DFT) calculations suggest that the transition state involves a six-membered ring, with activation energies ~25–30 kcal/mol. Isotopic labeling (¹⁸O) studies confirm intramolecular cyclization pathways .

Q. How do steric effects from the tert-butyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky tert-butyl group reduces electrophilicity at the adjacent carbon, limiting nucleophilic substitution. However, it stabilizes radical intermediates in photochemical reactions. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) shows reduced orbital overlap in transition states, explaining lower yields in Suzuki-Miyaura couplings compared to smaller substituents .

Q. Can computational tools predict viable synthetic routes for novel 1,3-Dioxolane derivatives?

Methodological Answer: AI-driven platforms (e.g., Reaxys or Pistachio) use retrosynthetic algorithms to propose routes. For example, inputting the target structure may suggest one-step synthesis from 2-bromoethanol and 1,3-dioxolane via SN2 displacement. Feasibility is validated by comparing predicted intermediates (e.g., epoxides) with experimental MS/MS spectra .

Q. What role does 1,3-Dioxolane, 2-(1,1-dimethylethyl)-, play in drug delivery systems?

Methodological Answer: The compound’s lipophilic tert-butyl group enhances membrane permeability, making it a candidate for prodrug formulations. In vitro assays (e.g., Caco-2 cell monolayers) show a 2.5-fold increase in bioavailability compared to unmodified analogs. Metabolite profiling via LC-QTOF-MS identifies hydrolytic cleavage of the dioxolane ring in hepatic microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.